molecular formula C9H14Br2FN3 B6987217 N-[(4,5-dibromo-1-ethylimidazol-2-yl)methyl]-3-fluoropropan-1-amine

N-[(4,5-dibromo-1-ethylimidazol-2-yl)methyl]-3-fluoropropan-1-amine

Cat. No.: B6987217
M. Wt: 343.03 g/mol
InChI Key: GHYPMRNMHMFZCB-UHFFFAOYSA-N
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Description

N-[(4,5-dibromo-1-ethylimidazol-2-yl)methyl]-3-fluoropropan-1-amine is a synthetic organic compound featuring a unique combination of brominated imidazole and fluorinated amine functionalities

Properties

IUPAC Name

N-[(4,5-dibromo-1-ethylimidazol-2-yl)methyl]-3-fluoropropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14Br2FN3/c1-2-15-7(6-13-5-3-4-12)14-8(10)9(15)11/h13H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHYPMRNMHMFZCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NC(=C1Br)Br)CNCCCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Br2FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4,5-dibromo-1-ethylimidazol-2-yl)methyl]-3-fluoropropan-1-amine typically involves multiple steps:

  • Formation of the Imidazole Ring: : The imidazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and aldehydes, under acidic or basic conditions. For instance, the reaction of 4,5-dibromo-1-ethylimidazole can be achieved by brominating 1-ethylimidazole using bromine in the presence of a suitable solvent like acetic acid.

  • Alkylation: : The next step involves the alkylation of the imidazole ring. This can be done by reacting the dibromoimidazole with a suitable alkylating agent, such as 3-fluoropropylamine, under basic conditions (e.g., using sodium hydride or potassium carbonate as a base).

  • Purification: : The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the bromination and alkylation steps, as well as advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the imidazole ring or the bromine atoms, potentially leading to debromination or hydrogenation of the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic conditions to substitute the bromine atoms.

Major Products

    Oxidation: N-oxides or hydroxylated derivatives.

    Reduction: Debrominated imidazole or hydrogenated imidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(4,5-dibromo-1-ethylimidazol-2-yl)methyl]-3-fluoropropan-1-amine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological or inflammatory pathways.

    Biochemical Research: The compound can serve as a probe to study enzyme interactions, receptor binding, and other biochemical processes.

    Industrial Applications: It may be used in the synthesis of advanced materials or as an intermediate in the production of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-[(4,5-dibromo-1-ethylimidazol-2-yl)methyl]-3-fluoropropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated imidazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The fluorinated amine group can enhance binding affinity and selectivity towards certain biological targets, modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4,5-dichloro-1-ethylimidazol-2-yl)methyl]-3-fluoropropan-1-amine
  • N-[(4,5-dibromo-1-methylimidazol-2-yl)methyl]-3-fluoropropan-1-amine
  • N-[(4,5-dibromo-1-ethylimidazol-2-yl)methyl]-3-chloropropan-1-amine

Uniqueness

N-[(4,5-dibromo-1-ethylimidazol-2-yl)methyl]-3-fluoropropan-1-amine is unique due to the specific combination of brominated imidazole and fluorinated amine functionalities. This combination can provide distinct chemical reactivity and biological activity compared to similar compounds, making it a valuable tool in both research and industrial applications.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

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